3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate
Description
Properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7S/c1-3-34-21-13-9-18(10-14-21)25(29)35-24-23(17(2)26-27(24)19-7-5-4-6-8-19)36(32,33)22-15-11-20(12-16-22)28(30)31/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBZMLHYLSWWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C(=NN2C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60411219 | |
| Record name | F0605-0510 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6245-39-2 | |
| Record name | F0605-0510 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60411219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the nitrophenylsulfonyl and ethoxybenzoate groups through various coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The ethoxy group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the ethoxy group could produce a variety of substituted benzoates.
Scientific Research Applications
3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole derivatives with sulfonyl and ester functionalities. Below is a systematic comparison with analogous molecules (Table 1), followed by detailed analysis.
Table 1: Structural and Molecular Comparison
Key Comparative Insights :
Sulfonyl vs. Sulfanyl Groups :
- The target compound’s 4-nitrophenylsulfonyl group imparts stronger electron-withdrawing effects compared to sulfanyl (–S–) analogs (e.g., ). This difference influences π-stacking interactions and solubility. Sulfonyl groups also enhance stability against metabolic oxidation .
Substitution with nitro groups (e.g., 2-methyl-3-nitrobenzoate in ) introduces steric hindrance and polarizability, which may alter binding affinities in biological targets.
Impact of Nitro vs.
Crystallographic and Intermolecular Interactions :
- Pyrazole derivatives with nitrobenzenesulfonyl groups (e.g., ) exhibit extensive hydrogen-bonding networks involving sulfonyl oxygen atoms and aromatic π-π stacking, which stabilize crystal lattices. Such interactions are critical for predicting solubility and melting points.
The 4-ethoxybenzoate group may confer selectivity toward esterase-mediated metabolism.
Research Findings and Methodological Considerations
- Structural Analysis : SHELX programs (e.g., SHELXL ) are widely used for refining crystal structures of sulfonyl-pyrazole derivatives, as evidenced by studies on analogous compounds (e.g., ).
- Electronic Properties : Tools like Multiwfn enable charge distribution analysis, revealing that the nitro group in the target compound significantly polarizes the sulfonyl moiety, enhancing electrophilicity.
- Synthetic Pathways : Similar compounds are synthesized via sulfonylation of pyrazole intermediates followed by esterification (e.g., ).
Biological Activity
The compound 3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-ethoxybenzoate is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C27H23N5O4
- Molecular Weight : 481.5 g/mol
- IUPAC Name : 5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(4-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one
Structural Representation
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the nitrophenyl sulfonyl group is particularly significant, as it may enhance the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound may inhibit the proliferation of various cancer cell lines through the following mechanisms:
- Inhibition of Tyrosine Kinases : The compound has been shown to act as a tyrosine kinase inhibitor, which is crucial for cancer cell signaling pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, thereby reducing tumor growth.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05). The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Tyrosine kinase inhibition |
| HeLa (Cervical) | 15.0 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also exhibited antimicrobial properties against several bacterial strains. In vitro tests showed effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Case Study: Antimicrobial Efficacy
In a controlled study, the compound was tested against common pathogens, yielding Minimum Inhibitory Concentrations (MICs) as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Binding : The sulfonyl group enhances binding affinity to specific receptors involved in cellular signaling.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Disruption : It interferes with normal cell cycle progression, particularly in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
